molecular formula C12H15NO2 B1609852 (R)-1-benzyl-3-hydroxypiperidin-2-one CAS No. 614754-32-4

(R)-1-benzyl-3-hydroxypiperidin-2-one

Cat. No.: B1609852
CAS No.: 614754-32-4
M. Wt: 205.25 g/mol
InChI Key: HVGCDCJXQQEGPC-LLVKDONJSA-N
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Description

®-1-benzyl-3-hydroxypiperidin-2-one is a chiral compound with a piperidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the hydroxyl group and the benzyl substituent on the piperidinone ring contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzyl-3-hydroxypiperidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable piperidinone precursor.

    Benzylation: The piperidinone is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylation: The benzylated piperidinone undergoes hydroxylation, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-1-benzyl-3-hydroxypiperidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Benzyl bromide, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a secondary alcohol

    Substitution: Formation of various substituted piperidinone derivatives

Scientific Research Applications

®-1-benzyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activity.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-benzyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-benzyl-3-hydroxypiperidin-2-one: The enantiomer of the compound with similar but distinct biological activity.

    1-benzyl-3-hydroxypiperidin-2-one: The racemic mixture of the compound.

    1-benzyl-3-oxopiperidine: A structurally related compound lacking the hydroxyl group.

Uniqueness

®-1-benzyl-3-hydroxypiperidin-2-one is unique due to its chiral nature and specific substitution pattern, which can lead to distinct pharmacological properties compared to its analogs and enantiomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-1-benzyl-3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCDCJXQQEGPC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462279
Record name (R)-1-benzyl-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614754-32-4
Record name (R)-1-benzyl-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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